molecular formula C6H5Br3GeO3 B14373949 Methyl 5-(tribromogermyl)furan-2-carboxylate CAS No. 90260-94-9

Methyl 5-(tribromogermyl)furan-2-carboxylate

Cat. No.: B14373949
CAS No.: 90260-94-9
M. Wt: 437.44 g/mol
InChI Key: DDHQEZQJROLFKW-UHFFFAOYSA-N
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Description

Methyl 5-(tribromogermyl)furan-2-carboxylate is a chemical compound that belongs to the class of organogermanium compounds It features a furan ring substituted with a tribromogermyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tribromogermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tribromogermane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(tribromogermyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The tribromogermyl group can be substituted with other nucleophiles, leading to the formation of different organogermanium derivatives.

    Oxidation and Reduction Reactions: The furan ring and the germanium center can participate in oxidation and reduction reactions, altering the oxidation state and functional groups of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organogermanium compounds, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Methyl 5-(tribromogermyl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.

    Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(tribromogermyl)furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The tribromogermyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The furan ring can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: Methyl 5-(tribromogermyl)furan-2-carboxylate is unique due to the presence of the tribromogermyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which may focus on specific applications such as antibacterial or flavoring agents, this compound offers a broader range of applications in materials science and advanced organic synthesis.

Properties

CAS No.

90260-94-9

Molecular Formula

C6H5Br3GeO3

Molecular Weight

437.44 g/mol

IUPAC Name

methyl 5-tribromogermylfuran-2-carboxylate

InChI

InChI=1S/C6H5Br3GeO3/c1-12-6(11)4-2-3-5(13-4)10(7,8)9/h2-3H,1H3

InChI Key

DDHQEZQJROLFKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)[Ge](Br)(Br)Br

Origin of Product

United States

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